molecular formula C21H19FN2OS B2699428 (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 315240-97-2

(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Cat. No.: B2699428
CAS No.: 315240-97-2
M. Wt: 366.45
InChI Key: ZGFIQKVPKGAFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a 4-fluorophenyl group and a methanethione group linked to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the 4-Fluorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 4-fluorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

    Formation of the Phenylpiperazine Moiety: The phenylpiperazine group is synthesized separately, often starting from piperazine and benzyl chloride, followed by further functionalization.

    Coupling Reaction: The final step involves coupling the furan derivative with the phenylpiperazine derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the methanethione group, converting it to a methylene group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Methane derivatives.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing drugs targeting neurological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, given its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include neurotransmitter receptors or enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-(4-Fluorophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione
  • (5-(4-Fluorophenyl)furan-2-yl)(4-chlorophenylpiperazin-1-yl)methanethione

Uniqueness

Compared to similar compounds, (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione may exhibit unique binding affinities and selectivities due to the specific positioning of the fluorine atom and the phenyl groups. These structural differences can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a unique candidate for specific therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[5-(4-fluorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFIQKVPKGAFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.